3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid
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Overview
Description
3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid is a complex heterocyclic organic compound. It is a derivative of porphyrin, a class of compounds known for their role in biological systems, particularly in the formation of heme and chlorophyll. This compound is characterized by its large, conjugated ring structure, which allows it to participate in various chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions to form the porphyrin macrocycleThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties and reactivity.
Reduction: Reduction reactions can convert the compound to its reduced forms, which may have different chemical and biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified porphyrin compounds .
Scientific Research Applications
3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a model compound for studying the properties and reactivity of porphyrins.
Biology: The compound is used in studies related to heme and chlorophyll biosynthesis.
Medicine: Research into the compound’s potential therapeutic applications includes its use in photodynamic therapy for cancer treatment.
Industry: The compound is explored for its potential use in industrial applications, such as in the development of sensors and catalysts.
Mechanism of Action
The mechanism of action of 3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to metal ions, forming complexes that participate in redox reactions. These complexes can generate reactive oxygen species, which can induce cell damage and apoptosis, making the compound useful in photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
Uroporphyrin I: Similar in structure but with different functional groups, uroporphyrin I is another porphyrin derivative used in biological and chemical research.
Hematoporphyrin: This compound is used in photodynamic therapy and has a similar macrocyclic structure but with different substituents.
Protoporphyrin IX: A precursor to heme, protoporphyrin IX shares the porphyrin core structure but differs in its side chains.
Uniqueness
3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid is unique due to its specific combination of carboxyethyl and carboxymethyl groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C38H38N4O12 |
---|---|
Molecular Weight |
742.7 g/mol |
IUPAC Name |
3-[7,12,17-tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C38H38N4O12/c1-17-19(3-7-33(43)44)27-13-25-18(2)20(4-8-34(45)46)28(40-25)15-31-24(12-38(53)54)22(6-10-36(49)50)30(42-31)16-32-23(11-37(51)52)21(5-9-35(47)48)29(41-32)14-26(17)39-27/h13-16,41-42H,3-12H2,1-2H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54) |
InChI Key |
ZGQJGXNQYFOUHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5CCC(=O)O)C)N4)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
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